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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Furan-2-
ylmethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and
potential pharmacological properties of 4-(Furan-2-ylmethoxy)aniline. The information is
targeted towards researchers, scientists, and professionals in the field of drug development.
Due to the limited availability of direct experimental data for this specific compound, this guide
leverages data from closely related analogs and established chemical principles to predict its
characteristics and outline a plausible synthetic route.

Chemical Identity and Physical Properties

4-(Furan-2-ylmethoxy)aniline, with the molecular formula C11H11NOz, is an aromatic amine
containing a furan moiety linked to an aniline core via an ether linkage. Its structure suggests
potential for various chemical interactions and biological activities. While specific experimental
data for this compound is not readily available in the literature, its physical properties can be
predicted based on its constituent parts and similar molecules.

Table 1: Predicted Physicochemical Properties of 4-(Furan-2-ylmethoxy)aniline
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Property Predicted Value Notes
) Calculated from the molecular
Molecular Weight 189.21 g/mol
formula.
) ] ] Based on the appearance of
Appearance Off-white to light brown solid o - o
similar aniline derivatives.
] ] ] Expected to be a solid at room
Melting Point Not available
temperature.
N ) ] Likely to decompose at high
Boiling Point Not available

temperatures.

Sparingly soluble in water; _ - _
- ) ] ) Typical solubility for aromatic
Solubility soluble in organic solvents like

amines with ether linkages.
ethanol, methanol, and DMSO.

Synthesis Protocol

A plausible and efficient method for the synthesis of 4-(Furan-2-ylmethoxy)aniline is the
Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution
of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-aminophenol
with a furfuryl halide (e.qg., furfuryl chloride or bromide) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-
(Furan-2-ylmethoxy)aniline

Materials:

4-Aminophenol

Furfuryl chloride (or furfuryl bromide)

Potassium carbonate (K2COs) or Sodium hydroxide (NaOH)

Acetone or Dimethylformamide (DMF)

Ethyl acetate
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 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)
« Silica gel for column chromatography
Procedure:

e Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable
solvent such as acetone or DMF.

o Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium
hydroxide (1.2 equivalents), to the mixture. Stir the suspension at room temperature for 30
minutes to form the phenoxide.

» Addition of Alkyl Halide: Slowly add furfuryl chloride (1.1 equivalents) to the reaction mixture.

e Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and
monitor the reaction progress using thin-layer chromatography (TLC). The reaction is
typically complete within 4-8 hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the
solvent.

o Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-(Furan-2-
ylmethoxy)aniline.

Synthesis Workflow Diagram
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4-Aminophenol +
Furfuryl Halide +
Base (e.g., K2COs)

Williamson Ether Synthesis 2. Workup 3. Purification 4.
(Reflux) (Filtration, Extraction) (Column Chromatography)

Solvent (e.g., Acetone)

Click to download full resolution via product page
A conceptual workflow for the synthesis of 4-(Furan-2-ylmethoxy)aniline.

Spectroscopic and Chemical Properties

While experimental spectra for 4-(Furan-2-ylmethoxy)aniline are not available, its
characteristic spectral data can be predicted based on the analysis of analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline
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Predicted Chemical Shifts () /

Technique
Wavenumbers (cm~?)

Aniline Protons: 6.6-6.8 ppm (d, 2H), 6.8-7.0
ppm (d, 2H). Furan Protons: 6.3-6.4 ppm (m,
1H), 7.4-7.5 ppm (m, 1H), 6.4-6.5 ppm (m, 1H).
Methylene Protons (-O-CHz-): 4.9-5.1 ppm (s,
2H). Amine Protons (-NH2): 3.5-4.5 ppm (br s,
2H).

1H NMR

Aniline Carbons: 115-116 ppm, 140-142 ppm,
150-152 ppm. Furan Carbons: 110-111 ppm,
142-144 ppm, 108-110 ppm, 150-152 ppm.
Methylene Carbon (-O-CHz-): 65-70 ppm.

13C NMR

N-H Stretch: 3300-3500 cm~1 (two bands). C-H
Aromatic Stretch: 3000-3100 cm~1. C-O-C

IR Spectroscopy Stretch: 1200-1250 cm~1 (asymmetric), 1000-
1050 cm~1 (symmetric). C=C Aromatic Stretch:
1500-1600 cm™2.

Mass Spectrometry [M]*: m/z = 189. [M+H]*: m/z = 190.

Potential Biological Activity and Signhaling Pathways

The structural motifs present in 4-(Furan-2-ylmethoxy)aniline, namely the furan ring and the
aniline core, are found in numerous biologically active compounds. Furan derivatives are
known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal,
antiviral, anti-inflammatory, and anticancer activities. The aniline moiety is also a common
feature in many kinase inhibitors used in oncology.

Given these precedents, 4-(Furan-2-ylmethoxy)aniline could be a valuable scaffold for the
development of novel therapeutic agents. It is hypothesized that this compound could
potentially interact with various biological targets, such as protein kinases, which are crucial
components of cellular signaling pathways.

Hypothetical Signaling Pathway Involvement
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Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby
inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. A
hypothetical interaction of a 4-(Furan-2-ylmethoxy)aniline-based inhibitor with a generic
kinase signaling pathway is depicted below.

Growth Factor ATP

<7.

Inhibition
Receptor Tyrosine Kinase ADP
(e.g., EGFR, VEGFR)
Phosphorylation
Downstream Signaling
(e.g., RAS-RAF-MEK-ERK)
Inhibition of

Click to download full resolution via product page

Hypothetical inhibition of a kinase signaling pathway by a 4-(Furan-2-ylmethoxy)aniline
derivative.

Conclusion

4-(Furan-2-ylmethoxy)aniline is a compound with significant potential for applications in
medicinal chemistry and drug discovery. While direct experimental data is limited, this guide
provides a robust framework based on established chemical principles and data from
analogous structures. The proposed synthesis via the Williamson ether synthesis offers a
reliable method for its preparation. The predicted spectroscopic data provides a basis for its
characterization. Furthermore, the presence of the furan and aniline moieties suggests that this
compound and its derivatives could be promising candidates for the development of novel
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therapeutic agents, particularly as kinase inhibitors. Further experimental validation of these
predicted properties and biological activities is warranted to fully explore the potential of this
molecule.

« To cite this document: BenchChem. [physical and chemical properties of 4-(Furan-2-
ylmethoxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070057#physical-and-chemical-properties-of-4-furan-
2-ylmethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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